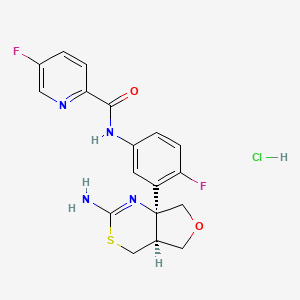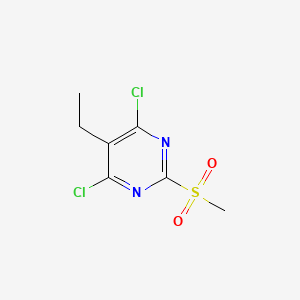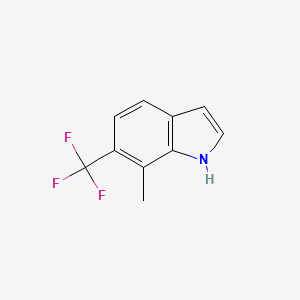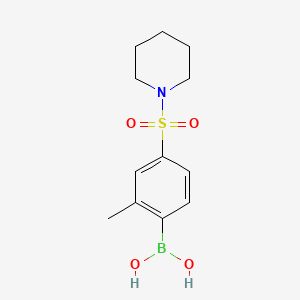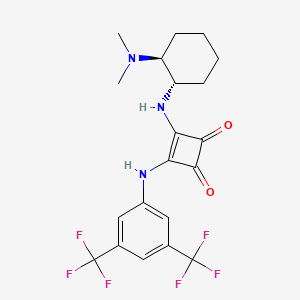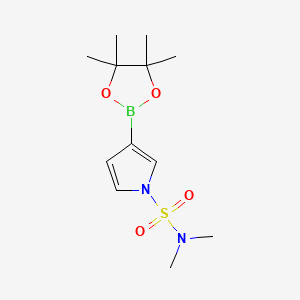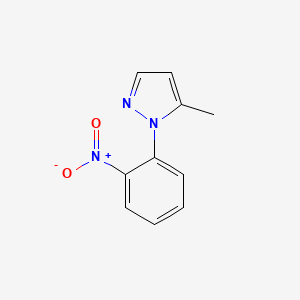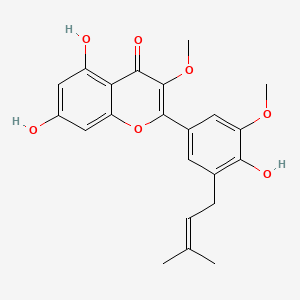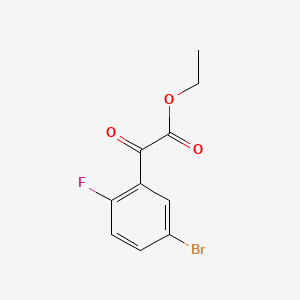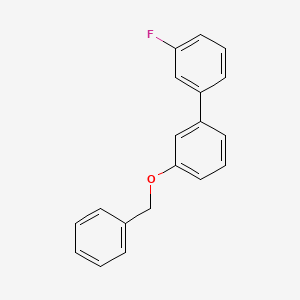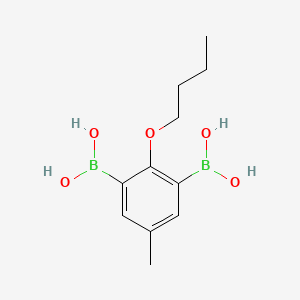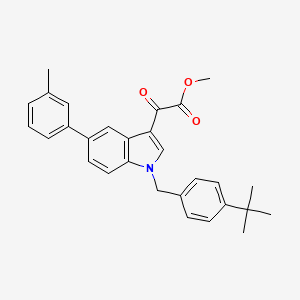
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The tert-butyl and m-tolyl groups are types of alkyl groups, which can affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring, which is a fused benzene and pyrrole ring. It would also have a methyl ester group (-COOCH3), a tert-butyl group ((CH3)3C-), and a m-tolyl group (a methyl group attached to a benzene ring) attached to the indole .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The ester group can undergo hydrolysis, transesterification, and other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .
科学的研究の応用
Environmental Impact and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been investigated for their environmental presence, human exposure pathways, and potential toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are found in various environmental matrices and human tissues. Studies suggest some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the importance of researching novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Behavior of MTBE
MTBE, a fuel oxygenate, and its biodegradation have been extensively reviewed. Aerobic and anaerobic biodegradation pathways involve intermediates such as tert-butyl alcohol (TBA). Despite MTBE's resistance to biodegradation in groundwater, certain microorganisms can utilize it as a carbon and energy source, potentially aiding in its removal from contaminated sites. This research underscores the need for continued exploration into bioremediation strategies for persistent organic pollutants (Thornton et al., 2020).
Adsorption as a Removal Technique for MTBE
The presence of MTBE in the environment has prompted research into adsorption techniques for its removal from water. Studies have evaluated various adsorbents, including activated carbon and minerals, for their effectiveness in eliminating MTBE from aqueous solutions. Understanding the adsorption dynamics can guide the development of effective water treatment strategies to address MTBE pollution (Vakili et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXUHBFHIYSEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

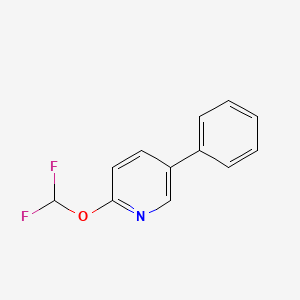

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
